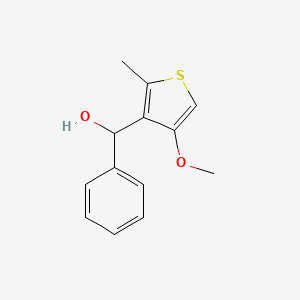
(4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C13H14O2S It features a thiophene ring substituted with a methoxy group and a methyl group, as well as a phenylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. For instance, methoxylation can be achieved using methanol and an acid catalyst, while methylation can be done using methyl iodide and a base.
Attachment of the Phenylmethanol Moiety: The phenylmethanol group can be attached via a Grignard reaction, where phenylmagnesium bromide reacts with the thiophene derivative, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and scalability.
化学反应分析
Types of Reactions
(4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding thiophene alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, methanesulfonyl chloride in pyridine.
Major Products Formed
Oxidation: (4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanone.
Reduction: this compound.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
(4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of (4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups may enhance its binding affinity and specificity, while the thiophene ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)(phenyl)methanol: Lacks the thiophene ring, resulting in different chemical and biological properties.
(2-Methylthiophen-3-yl)(phenyl)methanol: Lacks the methoxy group, which may affect its reactivity and binding affinity.
(4-Methoxy-2-methylphenyl)(phenyl)methanol: Contains a phenyl ring instead of a thiophene ring, leading to different electronic and steric effects.
Uniqueness
(4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol is unique due to the presence of both a thiophene ring and a phenylmethanol moiety, which confer distinct chemical reactivity and potential biological activities. The combination of these structural features makes it a valuable compound for various research applications.
属性
分子式 |
C13H14O2S |
|---|---|
分子量 |
234.32 g/mol |
IUPAC 名称 |
(4-methoxy-2-methylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O2S/c1-9-12(11(15-2)8-16-9)13(14)10-6-4-3-5-7-10/h3-8,13-14H,1-2H3 |
InChI 键 |
HTCUXGSWFRQZLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CS1)OC)C(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



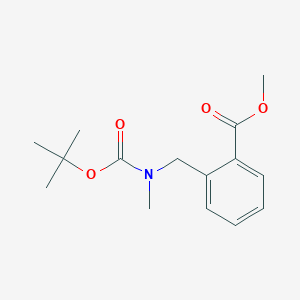
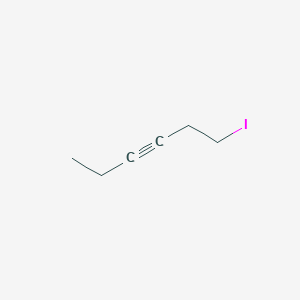
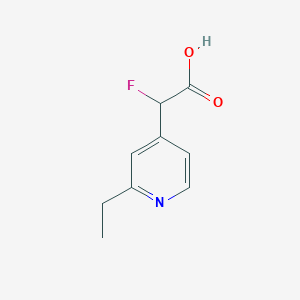
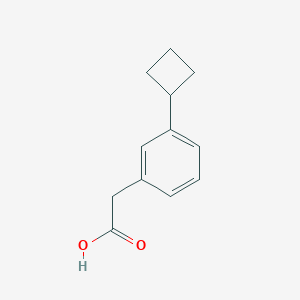
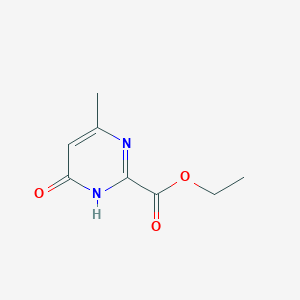
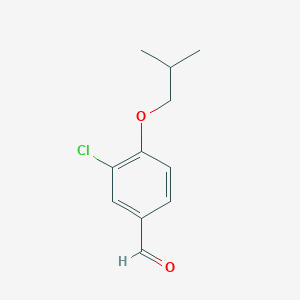

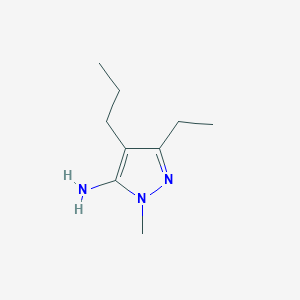
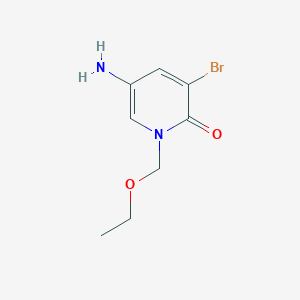

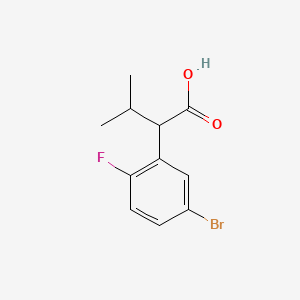
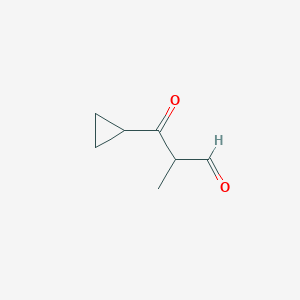
![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)
